Cas no 10083-53-1 (1-Propanamine,3-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)-N-methyl-)
![1-Propanamine,3-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)-N-methyl- structure](https://it.kuujia.com/scimg/cas/10083-53-1x500.png)
10083-53-1 structure
Nome del prodotto:1-Propanamine,3-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)-N-methyl-
1-Propanamine,3-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)-N-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Propanamine,3-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)-N-methyl-
- (3E)-3-(4,5-dihydrobenzo[1,2]cyclohepta[3,4-b]thiophen-10-ylidene)-N-methylpropan-1-amine
- IBD 78
- 4-(3-Methylamino-propyliden)-9,10-dihydro-4H-benzo[4.5]cyclohepta[1.2-b]thiophen
- 4-(3-Methylamino-propyliden)-9,10-dihydro-4H-benzo< 4.5> cyclohepta< 1.2-b> thiophen
- 4-(3'-Methylaminopropylidene)-9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thiophen
- 4H-Benzo(4,5)cyclohepta(1,2-b)thiophene, 9,10-dihydro-4-(3-methylaminopropylidene)-
- BRN 1347799
- LS-33819
- Q27270029
- 46962-44-1
- 89DHK9432D
- UNII-89DHK9432D
- UNII-LVH0SCF4XH
- LVH0SCF4XH
- (3E)-N-methyl-3-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)propan-1-amine
- 10083-53-1
- IBD-78
- (E)-ibd-78
- IBD-78, (E)-
- 1-Propanamine, 3-(9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N-methyl-, (E)-
-
- Inchi: InChI=1S/C17H19NS/c1-18-11-4-7-15-14-6-3-2-5-13(14)8-9-17-16(15)10-12-19-17/h2-3,5-7,10,12,18H,4,8-9,11H2,1H3/b15-7+
- Chiave InChI: RDBMZAMQBNYOIJ-VIZOYTHASA-N
- Sorrisi: CNCC/C=C1\C2=CC=CC=C2CCC2SC=CC\1=2
Proprietà calcolate
- Massa esatta: 269.12382
- Massa monoisotopica: 269.12382
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 19
- Conta legami ruotabili: 3
- Complessità: 325
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 40.3
- XLogP3: 3.7
Proprietà sperimentali
- Densità: 1.0981 (rough estimate)
- Punto di ebollizione: 408.7°Cat760mmHg
- Punto di infiammabilità: 201°C
- Indice di rifrazione: 1.5300 (estimate)
- PSA: 40.27000
- LogP: 4.27880
1-Propanamine,3-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)-N-methyl- Letteratura correlata
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Mehmet Menaf Ayhan,Burcu Dedeoglu,Yunus Zorlu,Bünyemin Coşut CrystEngComm, 2021,23, 268-272
10083-53-1 (1-Propanamine,3-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)-N-methyl-) Prodotti correlati
- 2169754-91-8(ethyl (2E)-3,4-dimethylhex-2-enoate)
- 1251605-26-1(5-{5-(3-bromophenyl)-1,3,4-oxadiazol-2-ylmethyl}-3-4-(methylsulfanyl)phenyl-1,2,4-oxadiazole)
- 25438-22-6(2-(Aminomethyl)-1,3-thiazole-4-carboxylic Acid)
- 2640889-41-2(2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine-4-carbonitrile)
- 774576-31-7(methyl(2-methylphenyl)iminophenyl-lambda6-sulfanone)
- 2228447-48-9(3-amino-2-(2-chloro-6-methylphenyl)propanoic acid)
- 2248260-13-9(Tert-butyl 3-propylpyrrolidine-2-carboxylate)
- 2228232-19-5(5-(dimethylamino)-2-methoxy-3,3-dimethylpentanoic acid)
- 1799830-07-1(rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide)
- 2034602-96-3(1-(4-fluorophenyl)-3-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
